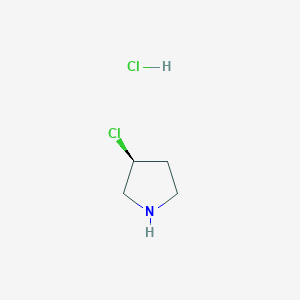(S)-3-Chloropyrrolidine hydrochloride
CAS No.: 1072227-55-4
Cat. No.: VC3872512
Molecular Formula: C4H9Cl2N
Molecular Weight: 142.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1072227-55-4 |
|---|---|
| Molecular Formula | C4H9Cl2N |
| Molecular Weight | 142.02 g/mol |
| IUPAC Name | (3S)-3-chloropyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 |
| Standard InChI Key | STVCMMDAWUYBCG-WCCKRBBISA-N |
| Isomeric SMILES | C1CNC[C@H]1Cl.Cl |
| SMILES | C1CNCC1Cl.Cl |
| Canonical SMILES | C1CNCC1Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(S)-3-Chloropyrrolidine hydrochloride has the molecular formula C₄H₉Cl₂N and a molecular weight of 142.02 g/mol . The compound’s structure consists of a pyrrolidine ring (a saturated five-membered ring with four carbon atoms and one nitrogen atom) substituted with a chlorine atom at the 3-position in the S configuration. The hydrochloride salt form enhances its stability and solubility in polar solvents.
Key stereochemical identifiers include the InChIKey STVCMMDAWUYBCG-WCCKRBBISA-N, which confirms the S enantiomer through the "@" symbol denoting the absolute configuration . The exact mass of the neutral base (C₄H₈ClN) is 141.0112047 g/mol, as calculated from isotopic distributions .
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 1072227-55-4 | |
| Molecular Formula | C₄H₉Cl₂N | |
| Molecular Weight | 142.02 g/mol | |
| Exact Mass | 141.0112047 | |
| InChIKey | STVCMMDAWUYBCG-WCCKRBBISA-N |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-3-Chloropyrrolidine hydrochloride typically involves enantioselective chlorination of pyrrolidine precursors. One plausible route begins with the protection of pyrrolidine using a tert-butoxycarbonyl (Boc) group, followed by chlorination at the 3-position. Subsequent deprotection and resolution via chiral chromatography or enzymatic methods yield the S enantiomer, which is then treated with hydrochloric acid to form the hydrochloride salt .
Alternative methods may employ asymmetric catalysis to directly introduce the chlorine atom with high enantiomeric excess (ee). For example, transition-metal catalysts or organocatalysts could facilitate stereocontrol during the halogenation step .
Industrial Production
Commercial suppliers such as LEAP CHEM CO., LTD. and AKSci produce the compound at a purity of ≥95%, with packaging options ranging from milligrams to multi-kilogram quantities . LEAP CHEM CO., LTD. reports an annual revenue exceeding $100 million, underscoring their capacity for large-scale synthesis .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, (S)-3-Chloropyrrolidine hydrochloride exhibits high solubility in water and polar aprotic solvents (e.g., dimethyl sulfoxide, methanol). The compound is hygroscopic and requires storage in a cool, dry environment (2–8°C) to prevent decomposition .
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum (D₂O) displays characteristic signals for the pyrrolidine ring protons (δ 1.8–3.5 ppm) and the chiral center’s methine group (δ 4.1 ppm).
-
Infrared (IR): Stretching vibrations at 2700–2400 cm⁻¹ (N–H⁺) and 700–600 cm⁻¹ (C–Cl) confirm the hydrochloride and chloro functional groups .
Applications in Pharmaceutical Chemistry
Role as a Chiral Building Block
(S)-3-Chloropyrrolidine hydrochloride is widely utilized to synthesize chiral amines and heterocyclic compounds. For instance, it serves as a precursor for:
-
Antiviral agents: Incorporation into protease inhibitors targeting RNA viruses.
-
Neurological drugs: Development of dopamine receptor modulators for Parkinson’s disease .
Case Study: Synthesis of a Hypothetical API
In a representative application, the compound undergoes nucleophilic substitution with a pyridine derivative to form a key intermediate for a kinase inhibitor. The S configuration ensures optimal binding to the target enzyme’s active site, as demonstrated in molecular docking studies .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation | Wear nitrile gloves; avoid direct contact |
| Eye damage | Use safety goggles in ventilated areas |
| Hygroscopicity | Store in airtight containers with desiccants |
Regulatory and Quality Considerations
Compliance Standards
Suppliers adhere to ISO 9001 for quality management and REACH regulations for chemical safety in the European Union . Batch-specific certificates of analysis (CoA) are available upon request, detailing purity, residual solvents, and heavy metal content .
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Advances in organocatalysis and biocatalysis could streamline the production of (S)-3-Chloropyrrolidine hydrochloride, reducing reliance on chiral resolution methods .
Expanding Therapeutic Applications
Ongoing research explores its utility in cancer immunotherapy and antibiotic adjuvants, leveraging its ability to modulate protein-protein interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume